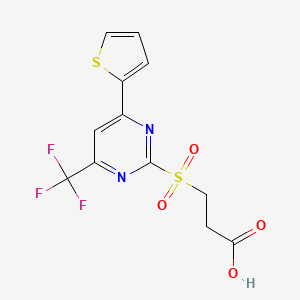

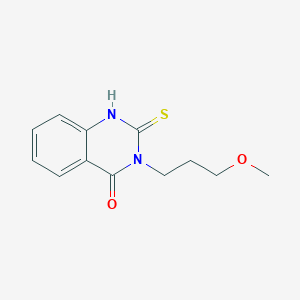

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid is a chemical entity that appears to be related to various pyrimidine derivatives, which are of significant interest in the field of medicinal chemistry due to their biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related pyrimidine compounds and their synthesis, which can provide insights into the potential synthesis and properties of the compound .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones is achieved through a one-pot three-component reaction using a catalyst like 3-[(3-(trimethoxysilyl)propyl)thio]propane-1-oxy-sulfonic acid, which offers advantages such as high yields and mild reaction conditions . Similarly, the synthesis of 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine involves nucleophilic substitution and coupling reactions, with the structure confirmed by 1H NMR and MS spectrum . These methods could potentially be adapted for the synthesis of 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray crystal structure determination can reveal significant differences in bond lengths of mono- and diprotonated pyrimidines, which can affect their reactivity and interaction with biological targets . Understanding the molecular structure is essential for the design of compounds with desired properties.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions and coupling reactions, as part of their synthesis . The reactivity of these compounds can be influenced by the presence of functional groups, such as the trifluoromethylsulfonyl group, which can be a key factor in the development of new chemical entities with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties are determined by the molecular structure and substituents on the pyrimidine ring. For example, the presence of a trifluoromethyl group can increase the lipophilicity of the compound, which may affect its absorption and distribution in biological systems .

Applications De Recherche Scientifique

Antioxidant Activity : A study explored the synthesis of indole-based heterocycles, including derivatives of 3-(4-(thiophen-2-yl)-pyridin/pyran/pyrimidin/pyrazol-2-yl)-1H-indole, for their antioxidant properties. These compounds showed significant activity against ABTS (2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)), indicating potential as efficient antioxidants (Aziz et al., 2021).

Antimicrobial Properties : Research into the synthesis of [1,2,4]triazolo[4,3-a]pyrimidines and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidinones derivatives from thiophene compounds revealed mild antimicrobial activities. This indicates potential applications in developing new antimicrobial agents (Gomha et al., 2018).

Corrosion Inhibition : Pyrimidine-2-thione derivatives, related to the compound , have been studied as corrosion inhibitors for mild steel in acidic environments. These compounds effectively hindered corrosion, suggesting their use in protective coatings and materials science (Soltani et al., 2015).

Antitumor Activity : A study on the synthesis of 6-phenyl-thieno[3,2-d]pyrimidine derivatives revealed that many of these compounds exhibited potent anticancer activity. This suggests their potential use in developing new cancer therapies (Hafez & El-Gazzar, 2017).

Anti-Inflammatory Activity : The synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one derivatives and their transformation into novel pyrimidine-2-thiol, pyrazole, and pyran derivatives demonstrated potent anti-inflammatory activities in vitro and in vivo (Shehab et al., 2018).

Propriétés

IUPAC Name |

3-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4S2/c13-12(14,15)9-6-7(8-2-1-4-22-8)16-11(17-9)23(20,21)5-3-10(18)19/h1-2,4,6H,3,5H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZEIESVXVPLADJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC(=N2)S(=O)(=O)CCC(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360685 |

Source

|

| Record name | 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid | |

CAS RN |

436088-50-5 |

Source

|

| Record name | 3-[[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Thiophen-2-yl-6-trifluoromethyl-pyrimidine-2-sulfonyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)

![2-[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B1299485.png)

![1-[3-(2,3-Dimethyl-phenoxy)-propyl]-piperazine](/img/structure/B1299489.png)

![8-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1299495.png)

![1-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-yl)-piperidine-4-carboxylic acid](/img/structure/B1299505.png)